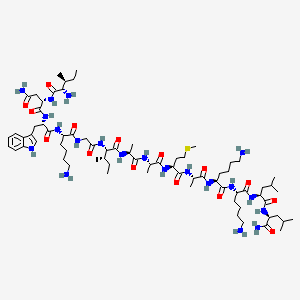

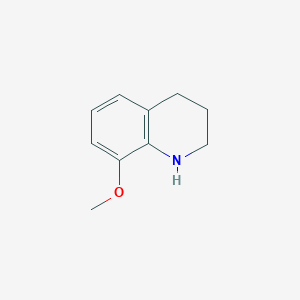

![molecular formula C25H36O6 B1588327 [(4aR,5S,7R,8S,8aR)-5-hydroxy-7,8-dimethyl-8-[2-(5-oxo-2H-furan-3-yl)ethyl]spiro[2,3,5,6,7,8a-hexahydro-1H-naphthalene-4,2'-oxirane]-4a-yl]methyl (E)-2-methylbut-2-enoate CAS No. 124961-67-7](/img/structure/B1588327.png)

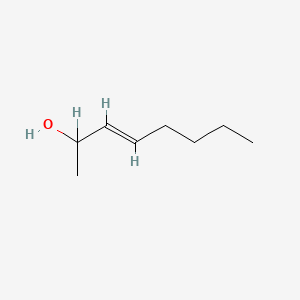

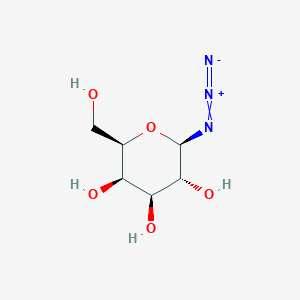

[(4aR,5S,7R,8S,8aR)-5-hydroxy-7,8-dimethyl-8-[2-(5-oxo-2H-furan-3-yl)ethyl]spiro[2,3,5,6,7,8a-hexahydro-1H-naphthalene-4,2'-oxirane]-4a-yl]methyl (E)-2-methylbut-2-enoate

Vue d'ensemble

Description

[(4aR,5S,7R,8S,8aR)-5-hydroxy-7,8-dimethyl-8-[2-(5-oxo-2H-furan-3-yl)ethyl]spiro[2,3,5,6,7,8a-hexahydro-1H-naphthalene-4,2'-oxirane]-4a-yl]methyl (E)-2-methylbut-2-enoate is a natural product found in Ajuga decumbens with data available.

Applications De Recherche Scientifique

Antimicrobial Activity

Ajugamarin L2 has shown promising results in combating microbial infections. Research indicates that compounds from the Ajuga genus, which includes Ajugamarin L2, have been effective against a range of bacteria, including Pseudomonas aeruginosa and Escherichia coli . These findings suggest potential applications in developing new antibacterial agents that could be used to treat infections resistant to conventional antibiotics.

Anti-inflammatory Properties

The anti-inflammatory properties of Ajugamarin L2 can be harnessed for treating conditions characterized by inflammation. Studies on Ajuga plants have revealed the presence of compounds with significant anti-inflammatory effects, which could lead to the development of novel anti-inflammatory medications .

Antifungal Applications

Ajugamarin L2 also exhibits antifungal activity, which could be utilized in the treatment of fungal infections. The Ajuga genus has been noted for its compounds’ ability to inhibit fungal growth, offering a potential pathway for creating antifungal drugs .

Antiplasmodial Potential

The fight against malaria could benefit from the antiplasmodial properties of Ajugamarin L2. Research on Ajuga species has uncovered compounds with activity against the plasmodium parasite, the causative agent of malaria . This opens up possibilities for new antimalarial therapies.

Cytotoxicity in Cancer Research

Ajugamarin L2’s cytotoxic effects are of particular interest in cancer research. Compounds from Ajuga have demonstrated the ability to induce cytotoxicity in cancer cells, which could be pivotal in developing new anticancer agents .

Vasoconstricting Effects

The vasoconstricting effects of Ajugamarin L2 could have applications in managing blood pressure and treating certain types of hemorrhage. Ajuga compounds have shown the ability to constrict blood vessels, which may be beneficial in medical scenarios requiring controlled vasoconstriction .

Insect Molting Inhibitory Activity

Ajugamarin L2 could be used in developing eco-friendly pesticides. The genus Ajuga includes compounds that have been found to inhibit insect molting, a critical process in the insect life cycle. This could lead to the creation of new types of insecticides that target specific pests without harming the environment .

Enzyme Inhibition for Therapeutic Use

Enzyme inhibition is another area where Ajugamarin L2 shows potential. Enzymes play crucial roles in various diseases, and inhibiting specific enzymes can be a therapeutic strategy. Ajuga compounds have been identified with enzyme-inhibitory activities, which could be explored for treating diseases where enzyme regulation is necessary .

Mécanisme D'action

Target of Action

Ajugamarin L2, also known as [(4aR,5S,7R,8S,8aR)-5-hydroxy-7,8-dimethyl-8-[2-(5-oxo-2H-furan-3-yl)ethyl]spiro[2,3,5,6,7,8a-hexahydro-1H-naphthalene-4,2’-oxirane]-4a-yl]methyl (E)-2-methylbut-2-enoate, is a compound isolated from the Ajuga genus Compounds from the ajuga genus have been reported to display antibacterial , antifungal , antiplasmodial , cytotoxic, antitumor promoting , vasoconstricting , insect molting inhibitory, insect antifeeding and enzyme-inhibitory activities.

Mode of Action

It is known that compounds from the ajuga genus, which includes ajugamarin l2, have a variety of biological activities . These compounds interact with their targets, leading to changes such as inhibition of bacterial growth, reduction of fungal activity, and interference with insect feeding .

Biochemical Pathways

Compounds from the ajuga genus have been reported to affect a variety of biochemical pathways, leading to their diverse biological activities . These effects can include the disruption of bacterial cell wall synthesis, inhibition of fungal enzymes, and interference with insect molting processes .

Pharmacokinetics

General storage guidelines for compounds like ajugamarin l2 suggest that it is stable for up to 3 years at -20°c in powder form, and for up to 1 month at -20°c in solvent . These properties may impact the bioavailability of Ajugamarin L2.

Result of Action

Compounds from the ajuga genus, which includes ajugamarin l2, have been reported to have a variety of effects at the molecular and cellular level, including antibacterial , antifungal , antiplasmodial , cytotoxic, antitumor promoting , vasoconstricting , insect molting inhibitory, insect antifeeding and enzyme-inhibitory activities.

Action Environment

It is known that the compound is stable under certain storage conditions

Propriétés

IUPAC Name |

[(4aR,5S,7R,8S,8aR)-5-hydroxy-7,8-dimethyl-8-[2-(5-oxo-2H-furan-3-yl)ethyl]spiro[2,3,5,6,7,8a-hexahydro-1H-naphthalene-4,2'-oxirane]-4a-yl]methyl (E)-2-methylbut-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H36O6/c1-5-16(2)22(28)30-15-25-19(7-6-9-24(25)14-31-24)23(4,17(3)11-20(25)26)10-8-18-12-21(27)29-13-18/h5,12,17,19-20,26H,6-11,13-15H2,1-4H3/b16-5+/t17-,19-,20+,23+,24?,25+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPIBUIPAAPHGEN-ZRBKXSIYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C(=O)OCC12C(CCCC13CO3)C(C(CC2O)C)(C)CCC4=CC(=O)OC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(\C)/C(=O)OC[C@@]12[C@H](CCCC13CO3)[C@@]([C@@H](C[C@@H]2O)C)(C)CCC4=CC(=O)OC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H36O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(4aR,5S,7R,8S,8aR)-5-hydroxy-7,8-dimethyl-8-[2-(5-oxo-2H-furan-3-yl)ethyl]spiro[2,3,5,6,7,8a-hexahydro-1H-naphthalene-4,2'-oxirane]-4a-yl]methyl (E)-2-methylbut-2-enoate | |

CAS RN |

124961-67-7 | |

| Record name | Ajugacumbin B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124961677 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2E)-3-[4-(3-methylbutoxy)phenyl]acrylic acid](/img/structure/B1588257.png)